4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol
CAS No.: 688789-44-8
Cat. No.: VC16790470
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688789-44-8 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 4-(4-methoxybut-2-ynoxy)but-2-en-1-ol |
| Standard InChI | InChI=1S/C9H14O3/c1-11-7-4-5-9-12-8-3-2-6-10/h2-3,10H,6-9H2,1H3 |
| Standard InChI Key | XNANGBRIXFNMCM-UHFFFAOYSA-N |
| Canonical SMILES | COCC#CCOCC=CCO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol features a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its IUPAC name, 4-(4-methoxybut-2-ynoxy)but-2-en-1-ol, reflects the presence of:
-
A methoxy group (-OCH₃) at the terminal position of a but-2-ynyl chain.
-
An alkyne (C≡C) bond within the but-2-ynyl segment.
-
A conjugated enol ether system linking the alkyne to a but-2-en-1-ol moiety.
The compound’s planar structure enables π-orbital interactions, enhancing reactivity in cycloaddition and nucleophilic substitution reactions .
Physicochemical Properties
While experimental data on density and melting points remain limited, computational models predict:
-
Hydrogen bond donor/acceptor counts: 1 donor (hydroxyl group) and 3 acceptors (ether and hydroxyl oxygens).
-
Polar surface area (PSA): ~46.5 Ų, suggesting moderate solubility in polar solvents like acetonitrile .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| CAS No. | 688789-44-8 |
| IUPAC Name | 4-(4-methoxybut-2-ynoxy)but-2-en-1-ol |
Synthesis and Reaction Pathways
Multi-Component Alkylation Strategies
A prominent synthesis route involves three-component alkylation using:
-
N-heterocycles (e.g., purine bases) as nucleophiles.
-
Acetals (cyclic or acyclic) as electrophilic partners.
-
Acetic anhydride for acetylation, facilitated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
This method, conducted in acetonitrile at room temperature for 15 minutes, achieves yields up to 88% with excellent regioselectivity for N-9 isomers in purine derivatives .
Alkyne-Alcohol Coupling
Alternative approaches employ alkyne-alcohol coupling via deprotonation with sodium hydride or lithium diisopropylamide (LDA). For example:
-
Deprotonation of 4-methoxybut-2-yn-1-ol generates a nucleophilic alkoxide.
-
Reaction with but-2-en-1-ol derivatives under Mitsunobu conditions forms the enol ether linkage .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Distinct signals include:
-
¹³C NMR: Peaks at δ 70–80 ppm (sp-hybridized alkyne carbons) and δ 160–170 ppm (enol ether carbons) .
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹: O-H stretch (hydroxyl group).
-
~2100 cm⁻¹: C≡C stretch (alkyne).
-
~1250 cm⁻¹: C-O-C asymmetric stretch (enol ether).
Applications in Organic Synthesis
Natural Product Synthesis
The compound’s alkyne and enol ether motifs are pivotal in constructing macrocyclic marine natural products like Phormidolides B-D . For instance, its alkyne moiety participates in Sonogashira couplings to install unsaturated side chains in phormidolide precursors .
Medicinal Chemistry
In acyclic nucleoside synthesis, the enol ether system acts as a hemiaminal ether precursor, enabling branching at aliphatic side chains. This enhances drug candidates’ metabolic stability and bioavailability .
Kinetic and Mechanistic Insights
Reaction Kinetics
Studies in acetonitrile reveal pseudo-first-order kinetics for alkyne-acetal coupling, with rate constants (k) of ~0.15 min⁻¹ at 25°C. Catalysis by TMSOTf lowers activation energy by stabilizing transition states through Lewis acid-base interactions .
Mechanistic Pathways
The proposed mechanism involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume